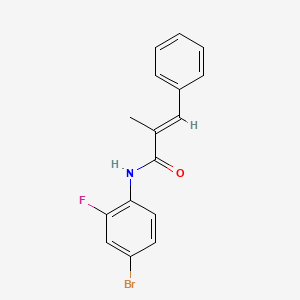

![molecular formula C16H15ClF2N2O3S B4577481 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)

N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea, typically involves the reaction of isothiocyanates with amines. Such reactions have been extensively studied, offering insights into the mechanistic pathways and conditions favorable for the synthesis of thiourea compounds. For example, studies have demonstrated the successful synthesis and characterization of various thiourea derivatives, highlighting the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and desired selectivity (Yusof et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction methods, providing detailed insights into the arrangement of atoms within the molecule. Such analyses reveal the planarity of the thiourea core and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules. For instance, research on thiourea derivatives shows the stabilizing effects of intramolecular hydrogen bonds and the spatial arrangement conducive to specific chemical reactions (Saeed & Parvez, 2005).

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Computational Analysis

Thiourea derivatives have been extensively studied through experimental and computational methods to understand their molecular structure, vibrational modes, and potential energy distribution. For example, a study on a new thiourea derivative presented a comprehensive analysis using IR and Raman spectra, highlighting the molecule's stability, reactive sites, and potential for noncovalent interactions. This kind of research aids in the material science domain, particularly in understanding molecular interactions and stability (Anna Bielenica et al., 2020).

Bioremediation Technologies

Thiourea derivatives have been applied in enhancing the bioavailability of pollutants like diuron in contaminated soils, significantly improving biodegradation rates. This involves using cyclodextrin-based systems alongside bacterial consortia to achieve almost complete mineralization of pollutants, showcasing the potential of thiourea derivatives in environmental cleanup and bioremediation (J. Villaverde et al., 2012).

Enzyme Inhibition and Mercury Sensing

Some thiourea derivatives exhibit significant enzyme inhibition, particularly against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for therapeutic applications. Additionally, their ability to act as sensing probes for mercury detection through spectrofluorimetric techniques highlights their utility in environmental monitoring and public health (F. Rahman et al., 2021).

Organocatalysis

The inclusion of thiourea derivatives in organocatalysis, particularly those with specific functional groups, has been demonstrated to significantly affect catalyst design and efficiency. These studies provide insights into the role of thiourea derivatives in synthesizing complex molecules and their potential applications in chemical manufacturing (Katharina M. Lippert et al., 2012).

Spectroscopic and Docking Properties

Research into the spectroscopic properties, molecular dynamics, and docking properties of thiourea derivatives, such as those analyzing non-linear optical properties and charge transfer phenomena, provides a foundation for developing new materials with specialized functions, including potential therapeutic agents (Y. Sheena Mary et al., 2016).

Eigenschaften

IUPAC Name |

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3S/c1-22-10-4-6-14(23-2)12(8-10)21-16(25)20-9-3-5-13(11(17)7-9)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFOETWUSAPKCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

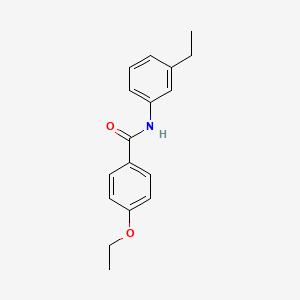

![2-fluoro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4577414.png)

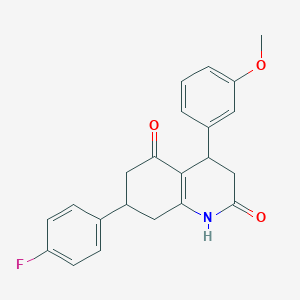

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)

![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)